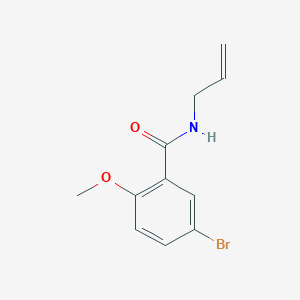![molecular formula C16H17N3O2 B268698 4-[(anilinocarbonyl)amino]-N-ethylbenzamide](/img/structure/B268698.png)
4-[(anilinocarbonyl)amino]-N-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Anilinocarbonyl)amino]-N-ethylbenzamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in scientific research. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 233.28 g/mol. AEBSF is commonly used in biochemical and physiological studies to inhibit the activity of serine proteases, which are enzymes that play a crucial role in many biological processes.
Mécanisme D'action
4-[(anilinocarbonyl)amino]-N-ethylbenzamide inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its substrate, thereby inhibiting its activity. 4-[(anilinocarbonyl)amino]-N-ethylbenzamide is a broad-spectrum inhibitor that can inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin.
Biochemical and Physiological Effects
4-[(anilinocarbonyl)amino]-N-ethylbenzamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 4-[(anilinocarbonyl)amino]-N-ethylbenzamide can inhibit the activity of serine proteases in a dose-dependent manner. In vivo studies have shown that 4-[(anilinocarbonyl)amino]-N-ethylbenzamide can reduce inflammation and improve tissue repair in animal models of injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(anilinocarbonyl)amino]-N-ethylbenzamide in lab experiments is its broad-spectrum activity. This allows researchers to study the role of serine proteases in a wide range of biological processes. However, one of the limitations of using 4-[(anilinocarbonyl)amino]-N-ethylbenzamide is its irreversible binding to the active site of the enzyme. This can make it difficult to study the kinetics of enzyme inhibition.
Orientations Futures
There are many future directions for research on 4-[(anilinocarbonyl)amino]-N-ethylbenzamide. One area of research is the development of more specific serine protease inhibitors that can selectively target individual enzymes. Another area of research is the development of new methods for studying the kinetics of enzyme inhibition. Additionally, 4-[(anilinocarbonyl)amino]-N-ethylbenzamide could be used to study the role of serine proteases in various disease states, such as cancer and cardiovascular disease.
Méthodes De Synthèse
4-[(anilinocarbonyl)amino]-N-ethylbenzamide can be synthesized through a process known as the Schotten-Baumann reaction. This reaction involves the reaction of aniline with ethyl chloroformate to form N-ethylcarbamoyl aniline, which is then reacted with 4-aminobenzamide to form 4-[(anilinocarbonyl)amino]-N-ethylbenzamide.
Applications De Recherche Scientifique
4-[(anilinocarbonyl)amino]-N-ethylbenzamide has been widely used in scientific research as a serine protease inhibitor. Serine proteases are enzymes that are involved in many biological processes, including blood coagulation, digestion, and inflammation. By inhibiting the activity of serine proteases, 4-[(anilinocarbonyl)amino]-N-ethylbenzamide can be used to study the role of these enzymes in various physiological and pathological conditions.
Propriétés
Nom du produit |
4-[(anilinocarbonyl)amino]-N-ethylbenzamide |
|---|---|
Formule moléculaire |
C16H17N3O2 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
N-ethyl-4-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C16H17N3O2/c1-2-17-15(20)12-8-10-14(11-9-12)19-16(21)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,17,20)(H2,18,19,21) |
Clé InChI |
RIZHWEXECYTSGI-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
SMILES canonique |
CCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)


![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)

![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)

![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)

![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)
![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)
![N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)